molecular formula C7H7F3N2O B12813682 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

Cat. No.: B12813682
M. Wt: 192.14 g/mol
InChI Key: CTPCRXJROGALGA-UHFFFAOYSA-N
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Description

Structural Characteristics of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL

The molecular structure of this compound (C₇H₇F₃N₂O, molecular weight 192.14 g/mol) features a pyridine ring substituted at positions 2, 4, and 6 (Figure 1). The hydroxyl group at position 2 contributes to hydrogen-bonding interactions, while the trifluoromethyl group at position 4 induces electron deficiency in the ring, moderating the basicity of the pyridine nitrogen. The aminomethyl group at position 6 provides a primary amine functionality, enabling participation in condensation or alkylation reactions.

Table 1: Comparative Structural Properties of Pyridine Derivatives

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol)
This compound 2-OH, 4-CF₃, 6-CH₂NH₂ C₇H₇F₃N₂O 192.14
4-(Aminomethyl)-6-(trifluoromethyl)pyridin-2-OL 2-OH, 6-CF₃, 4-CH₂NH₂ C₇H₇F₃N₂O 192.14
6-Amino-2-(trifluoromethyl)pyridin-3-ol 3-OH, 2-CF₃, 6-NH₂ C₆H₅F₃N₂O 178.12

Positional isomerism significantly impacts physicochemical behavior. For instance, relocating the trifluoromethyl group from position 4 to 6 (as in ) alters the electron density distribution, potentially affecting solubility and intermolecular interactions. The hydroxyl group at position 2 enables tautomerization between pyridin-2-ol and pyridin-2(1H)-one forms, a phenomenon observed in related compounds such as 4-methyl-6-(trifluoromethyl)pyridin-2(1H)-one.

The trifluoromethyl group’s electronegativity stabilizes the aromatic system through inductive effects, while its steric bulk may hinder rotational freedom in adjacent substituents. Quantum mechanical calculations for analogous compounds, such as 4-amino-6-(trifluoromethyl)pyridine-2-carboxylic acid, reveal diminished electron density at the pyridine nitrogen due to the trifluoromethyl group’s -I effect.

Historical Context of Pyridin-2-ol Derivatives in Heterocyclic Chemistry

The synthesis and application of pyridin-2-ol derivatives trace back to mid-20th-century efforts to develop heterocyclic intermediates for pharmaceuticals and agrochemicals. Early work focused on aminopyridines, as seen in U.S. Patent 3,681,369 (1972), which described 2-amino-5-trifluoromethylpyridine as a precursor to imidazopyridines. The introduction of trifluoromethyl groups gained momentum in the 1980s, driven by their ability to improve compound stability and target binding. For example, Ishihara Sangyo Kaisha’s 1988 patent highlighted 2-amino-4-trifluoromethylpyridine as a key intermediate for pest control agents.

Modern advancements leverage regioselective functionalization techniques to install multiple substituents. The synthesis of 4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-ol () exemplifies contemporary strategies using halogenated precursors and amination reactions. Similarly, 6-amino-2-(trifluoromethyl)pyridin-3-ol () demonstrates the feasibility of orthogonal protecting groups to achieve complex substitution patterns.

The evolution of pyridin-2-ol chemistry reflects broader trends in fluorinated heterocycles. Compounds like perfluoroheptanoic acid () underscore the role of fluorine in enhancing material durability, though their environmental persistence has prompted stricter regulatory scrutiny. In contrast, pyridin-2-ol derivatives balance fluorine’s benefits with biodegradability, making them attractive for sustainable chemistry initiatives.

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

6-(aminomethyl)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-1-5(3-11)12-6(13)2-4/h1-2H,3,11H2,(H,12,13)

InChI Key

CTPCRXJROGALGA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL can be achieved through various synthetic routes. One common method involves the trifluoromethylation of pyridin-2-OL derivatives using radical intermediates

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to ensure efficient production. The use of environmentally friendly techniques and sustainable practices is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a range of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, compounds derived from this structure have demonstrated effectiveness against Mycobacterium smegmatis and Candida albicans .
  • Enzyme Inhibition : The compound has been characterized for its binding affinity to specific enzymes such as LOXL2, which is relevant in cancer therapy due to its role in tumor progression .

Agrochemicals

The compound is also being explored for applications in crop protection:

  • Pesticide Development : Its unique chemical properties make it a candidate for developing new agrochemicals that can effectively target pests while minimizing environmental impact .

Case Studies

StudyFocusFindings
Antimicrobial Evaluation Investigated the antibacterial activity of synthesized derivativesCompounds showed significant inhibition against Mycobacterium smegmatis, with MIC values as low as 6.25 µg/mL .
Enzyme Interaction Studies Evaluated binding affinity to LOXL2Demonstrated selectivity and potential therapeutic benefits in cancer treatment .
Agrochemical Applications Examined efficacy as a pesticideCompounds derived from this structure exhibited promising results in pest control trials .

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects: Chloro vs. Aminomethyl

6-Chloro-4-(trifluoromethyl)pyridin-2-ol (CAS: 1196153-11-3) replaces the aminomethyl group with a chlorine atom. For example, the chloro derivative may favor electrophilic aromatic substitution, whereas the aminomethyl variant enables amide bond formation or coordination chemistry .

Table 1: Key Properties of Pyridin-2-ol Derivatives
Compound Substituent (Position 6) Molecular Formula Key Applications
6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL -CH₂NH₂ C₇H₆F₃N₂O Drug intermediates, ligands
6-Chloro-4-(trifluoromethyl)pyridin-2-ol -Cl C₆H₃ClF₃NO Agrochemical precursors
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one -Ph C₁₂H₈F₃NO Materials science, X-ray studies

Role of the Trifluoromethyl Group

The -CF₃ group in 4-(trifluoromethyl)pyridine derivatives is critical for electronic modulation. For instance, in pesticidal compounds like N-(3-(aminomethyl)-phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine, the -CF₃ group enhances target binding and resistance to enzymatic degradation . Similarly, in spirocyclic carboxamides (e.g., EP 4 374 877 A2), the -CF₃ group stabilizes hydrophobic interactions in drug-receptor complexes .

Structural Confirmation

X-ray diffraction studies on related compounds (e.g., 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one) confirm the planar pyridinone core and substituent orientations, providing benchmarks for modeling the aminomethyl variant .

Biological Activity

6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound possesses an aminomethyl group and a trifluoromethyl group, which contribute to its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C8H8F3N2O. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The aminomethyl group can engage in hydrogen bonding, facilitating interactions with various biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor functions. The trifluoromethyl group increases the compound's affinity for certain targets, while the aminomethyl group allows for specific interactions through hydrogen bonding. These interactions can lead to inhibition or activation of various biochemical pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values for various derivatives suggest promising antimicrobial potential, although specific data for this compound is limited.

Anti-inflammatory Effects

Pyridine derivatives have also been studied for their anti-inflammatory activities. Compounds structurally related to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro assays have reported IC50 values comparable to established anti-inflammatory drugs, indicating potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Recent investigations into similar pyridine-based compounds have highlighted their anticancer properties. For example, certain derivatives have demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values in the low micromolar range. While direct studies on this compound are needed, its structural similarities suggest it may also possess anticancer activity.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyridine derivatives against Escherichia coli and Staphylococcus aureus, reporting MIC values as low as 25 µg/mL for some compounds. These findings support the exploration of this compound in developing new antimicrobial agents .
  • Anti-inflammatory Potential : In a series of experiments assessing COX inhibition, related compounds exhibited IC50 values ranging from 0.04 to 0.1 µmol against COX-2, suggesting that modifications similar to those in this compound could yield potent anti-inflammatory agents .
  • Anticancer Screening : Research involving pyridine analogs demonstrated promising results against multiple cancer cell lines, with some compounds showing apoptosis induction at concentrations below 5 µM . These findings encourage further investigation into the anticancer potential of this compound.

Data Summary Table

Biological Activity Description Reference
AntimicrobialEffective against E. coli and S. aureus with MIC as low as 25 µg/mL
Anti-inflammatoryIC50 values of related compounds around 0.04 µmol against COX-2
AnticancerInduces apoptosis in cancer cell lines with IC50 < 5 µM

Q & A

Q. What are the established synthetic pathways for 6-(Aminomethyl)-4-(trifluoromethyl)pyridin-2-OL?

The synthesis typically involves:

  • Nucleophilic amination : Introducing the aminomethyl group via reductive amination of a ketone precursor.
  • Trifluoromethylation : Using reagents like CF₃Cu or CF₃SiMe₃ under palladium catalysis.
  • Cyclization : Condensation reactions in polar solvents (e.g., 1,4-dioxane) with catalysts like L-proline at 80°C, as demonstrated for structurally related pyridin-2-ones .
    Key considerations : Protect the hydroxyl group during trifluoromethylation to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and detect tautomerism.
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and purity.
  • X-ray crystallography : Resolves the lactam-dominated solid-state structure, as shown in analogs like 6-phenyl-4-(trifluoromethyl)pyridin-2(1H)-one .

Q. What are the critical solubility and stability considerations for handling this compound?

  • Solubility : Best in polar aprotic solvents (DMSO, DMF) but poorly soluble in water.
  • Stability : Sensitive to hydrolysis; store under inert gas at –20°C. Avoid prolonged exposure to acidic/basic conditions to prevent lactim-mediated degradation .

Advanced Research Questions

Q. How does lactam-lactim tautomerism influence the chemical reactivity of this compound?

  • Dominant forms : The lactam form prevails in the solid state and solution, but polar solvents (e.g., DMSO) shift equilibrium toward lactim .
  • Reactivity implications : Lactim enhances nucleophilic reactivity at the hydroxyl oxygen, while lactam favors electrophilic substitution at the pyridine ring.
    Methodological note : Use variable-temperature NMR and DFT calculations to quantify tautomeric populations .

Q. What strategies mitigate electronic deactivation by the trifluoromethyl group during functionalization?

  • Directing groups : Install boronic esters or amino auxiliaries to guide cross-coupling reactions.
  • Catalytic systems : Palladium with electron-rich ligands (e.g., PtBu₃) improves yields in Suzuki-Miyaura couplings, as shown in trifluoromethyl-substituted heterocycles .
  • Protecting groups : Temporarily mask the hydroxyl group to reduce steric and electronic hindrance .

Q. How can researchers resolve spectral data discrepancies caused by dynamic tautomerism?

  • Multitechnique validation : Combine ¹⁹F NMR (sensitive to electronic environment) with IR spectroscopy (C=O vs. C–OH stretches).
  • Computational modeling : DFT simulations predict chemical shifts and tautomer ratios, aiding spectral interpretation .

Q. What crystallographic approaches validate the molecular conformation?

  • Low-temperature X-ray diffraction (100 K): Minimizes thermal motion artifacts.
  • Hydrogen-bond analysis : In analogs, the aminomethyl group forms intramolecular H-bonds with the hydroxyl group, stabilizing the lattice .

Q. How to optimize regioselectivity in derivatization reactions?

  • Solvent effects : Use nonpolar solvents (toluene) to favor lactam and direct electrophiles to the pyridine ring.
  • pH control : Mildly acidic conditions stabilize the lactam form, enhancing aminomethyl group reactivity .

Data Contradiction Analysis

Q. How to address conflicting reactivity reports in literature?

  • Contextualize reaction conditions : Differences in solvent polarity, catalysts, or protecting groups may explain variability. For example, L-proline-catalyzed reactions in dioxane yield higher regioselectivity than DMF-based systems .
  • Reproduce key experiments : Systematically test variables (temperature, solvent) to identify critical factors.

Q. Why do some studies report unexpected byproducts during trifluoromethylation?

  • Mechanistic insights : Competing pathways (radical vs. ionic) may generate side products. Use radical traps (e.g., TEMPO) or isotopic labeling to elucidate mechanisms.
  • Byproduct characterization : HRMS and ¹⁹F NMR help identify fluorinated intermediates, as observed in related pyridinone syntheses .

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